6-methylheptanoyl Chloride

Overview

Description

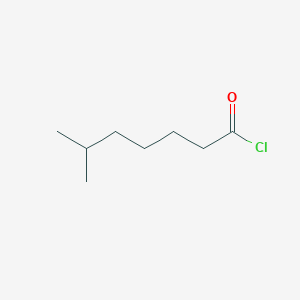

6-Methylheptanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a derivative of heptanoic acid, where the hydrogen atom on the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptanoyl chloride can be synthesized through the reaction of 6-methylheptanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid reacts with the chloride reagent to form the corresponding acyl chloride and release sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

Reduction: Can be reduced to 6-methylheptanol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Reacts with water to form 6-methylheptanoic acid and hydrochloric acid (HCl).

Common Reagents and Conditions

Amines: React under mild conditions to form amides.

Alcohols: React under reflux to form esters.

Water: Reacts at room temperature to form carboxylic acids.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

6-Methylheptanoyl chloride serves as an important reagent in organic synthesis. It is primarily used for the following purposes:

- Acylation Reactions : The compound acts as an acylating agent, facilitating the introduction of the 6-methylheptanoyl group into various substrates. This is particularly useful in synthesizing esters and amides.

- Synthesis of Antibiotics : It has been utilized in the preparation of antibiotic compounds such as eponemycin analogues. These analogues exhibit significant antibacterial activity and are valuable in developing new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its ability to modify biological molecules:

- Drug Development : The compound can be employed to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients. By modifying the structure of existing drugs, researchers can improve their pharmacokinetic properties.

- Targeted Drug Delivery Systems : Recent studies have explored its use in conjugates designed for targeted delivery. For instance, it can be linked with therapeutic agents to achieve selective release at infection sites, thereby minimizing systemic toxicity .

Material Science

In material science, this compound finds applications in the development of advanced materials:

- Polymer Chemistry : It can be used as a monomer or a modifying agent in the synthesis of polymers with specific properties. This includes enhancing thermal stability and mechanical strength.

- Surface Modification : The compound can be applied for surface functionalization of materials, improving adhesion properties and compatibility with other substances.

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound:

- Antimicrobial Activity Study : A study demonstrated that conjugates formed with this compound exhibited altered antimicrobial properties compared to their parent compounds. The research indicated that these conjugates could be activated under specific conditions (e.g., enzymatic cleavage), allowing for controlled drug release .

- Synthesis of Eponemycin Analogs : Research focusing on antibiotic development utilized this compound to synthesize various eponemycin analogs. These compounds showed enhanced antibacterial efficacy against resistant strains of bacteria, showcasing the compound's potential in combating infections .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acylation reactions for esters and amides | Essential for synthesizing complex molecules |

| Medicinal Chemistry | Prodrug formation and targeted delivery systems | Improved bioavailability and reduced toxicity |

| Material Science | Polymer modification and surface functionalization | Enhanced material properties |

Mechanism of Action

The mechanism of action of 6-methylheptanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to form new chemical bonds. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Heptanoyl Chloride: Similar structure but lacks the methyl group at the sixth position.

Octanoyl Chloride: Has an additional carbon in the chain.

Isobutyryl Chloride: Shorter chain with a branched structure.

Uniqueness

6-Methylheptanoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to its non-methylated counterparts. This structural difference can affect its boiling point, solubility, and reactivity in various chemical reactions.

Biological Activity

6-Methylheptanoyl chloride is an acyl chloride derivative of 6-methylheptanoic acid, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the synthesis of various bioactive molecules, including antibiotics and other therapeutic agents.

This compound is characterized by its branched-chain structure, which influences its lipophilicity and reactivity. These properties are essential for its biological activity, particularly in interactions with bacterial membranes.

Antimicrobial Properties

Research indicates that this compound plays a significant role in enhancing the potency of certain antibiotics. For instance, derivatives of muraymycin, which include the 6-methylheptanoyl moiety, exhibit increased antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.06 µg/mL, demonstrating their effectiveness against resistant strains .

Table 1: Antimicrobial Activity of Muraymycin Derivatives Containing 6-Methylheptanoyl Moiety

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Muraymycin A1 | 0.03 | Streptococcus spp. |

| Muraymycin B6 | 0.06 | Staphylococcus aureus |

| C- and D-series | Variable | Various |

The presence of the acyl group enhances the lipophilicity of these compounds, facilitating better cellular uptake and interaction with bacterial translocase I (MraY), an enzyme crucial for peptidoglycan synthesis .

The mechanism by which this compound and its derivatives exert their antimicrobial effects involves disruption of bacterial membrane integrity. Studies suggest that these compounds interact with lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability . The acyl chain's hydrophobic characteristics allow it to penetrate lipid bilayers effectively.

Study on Efficacy Against Resistant Strains

A recent study evaluated the efficacy of muraymycin derivatives containing the 6-methylheptanoyl moiety against multidrug-resistant Escherichia coli and Pseudomonas aeruginosa. The results indicated that these derivatives maintained significant antibacterial activity even in the presence of resistance mechanisms, such as modified LPS structures that typically confer resistance to traditional antibiotics .

Table 2: Efficacy Against Resistant Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism |

|---|---|---|

| E. coli K12 | 0.063 | Modified LPS |

| P. aeruginosa DSM 1116 | 0.125 | Efflux pumps |

Properties

IUPAC Name |

6-methylheptanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWVCOXFUHCXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.